molecular formula C17H19ClN2O3S B11146654 6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

Cat. No.: B11146654
M. Wt: 366.9 g/mol
InChI Key: WMKIWAYNXOSSJV-UHFFFAOYSA-N
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Description

6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4. The thiazole ring is linked via a carbonyl-amino bridge to a hexanoic acid moiety.

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

6-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C17H19ClN2O3S/c1-11-15(16(23)19-10-4-2-3-5-14(21)22)24-17(20-11)12-6-8-13(18)9-7-12/h6-9H,2-5,10H2,1H3,(H,19,23)(H,21,22)

InChI Key

WMKIWAYNXOSSJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl group via electrophilic aromatic substitution. The final step involves the coupling of the thiazole derivative with hexanoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted chlorophenyl derivatives.

Scientific Research Applications

6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group can interact with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hexanoic acid moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound’s structural analogues differ in substituents on the aromatic ring, heterocyclic core, or linker regions. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid C₁₈H₂₀ClN₂O₃S ~377.88 4-chlorophenyl, methyl-thiazole, hexanoic acid linker
6-[(4-Chlorobenzoyl)amino]hexanoic acid C₁₃H₁₆ClNO₃ 269.72 Lacks thiazole ring; simpler benzoyl-hexanoic acid structure
6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid C₁₉H₂₁N₂O₄S ~387.45 3-methoxyphenyl substituent (electron-donating vs. 4-Cl’s electron-withdrawing)
2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid C₂₆H₂₃ClN₂O₅S ~523.00 Thiazolidinone core, furan linker, additional chloro and methoxy groups
6-[5-(Benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid C₁₈H₁₈N₄O₃S₂ ~418.50 Benzimidazole-thiazole hybrid, sulfanylidene group, hydroxy substituent

Key Differences and Implications

Heterocyclic Core Variations: The thiazole ring in the target compound (vs. Thiazolidinones, with a saturated ring and ketone group, may exhibit enhanced conformational flexibility and altered binding interactions .

Substituent Effects: 4-Chlorophenyl (target compound) vs. 3-Methoxyphenyl (): The chlorine atom’s electron-withdrawing nature may increase electrophilicity, whereas the methoxy group’s electron-donating properties could modulate solubility and electronic distribution .

Synthetic Accessibility: The simpler 6-[(4-Chlorobenzoyl)amino]hexanoic acid () is commercially available, suggesting straightforward synthesis compared to thiazole-containing derivatives, which may require multi-step heterocyclic ring formation .

Physicochemical Properties

  • LogP Estimates: The target compound’s logP (estimated ~3.5) is higher than that of 6-[(4-Chlorobenzoyl)amino]hexanoic acid (logP ~2.8) due to the hydrophobic thiazole ring. Methoxy-substituted analogues (e.g., ) may exhibit slightly lower logP (~3.2) compared to the chloro-substituted target compound.
  • Solubility :

    • The carboxylic acid group enhances aqueous solubility, but the thiazole and aromatic components reduce it. Derivatives with polar substituents (e.g., hydroxyl in ) may show improved solubility .

Biological Activity

6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

  • Molecular Formula : C15H17ClN2OS
  • Molecular Weight : 306.81 g/mol
  • CAS Number : 308088-08-6

Antioxidant Activity

Research indicates that thiazolidinone derivatives, similar to the structure of 6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid, exhibit significant antioxidant properties. In studies assessing lipid peroxidation, compounds with structural similarities showed effective inhibition with EC values ranging from 0.565 to 0.708 mM . The presence of the thiazole ring is crucial for enhancing antioxidant activity.

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. For instance, various derivatives have been tested against cancer cell lines such as HepG2, HCT116, and MCF-7. Notably:

  • Compound 16f demonstrated potent antiproliferative activity with an IC50_{50} of 6.19 µM against HepG2 cells.
  • Compounds in the same series exhibited IC50_{50} values ranging from 5.1 to 22.08 µM against MCF-7 cells, suggesting that modifications in the thiazolidinone structure can significantly influence their efficacy .
CompoundCell LineIC50_{50} (µM)Reference
16fHepG26.19
16eMCF-75.10
44HT290.31

The mechanism by which these compounds exert their biological effects often involves inhibition of key cellular pathways. For example, some thiazolidinone derivatives have been shown to inhibit tyrosine-protein kinases such as c-Met and Ron, which are implicated in cancer progression and metastasis . This inhibition is crucial for their anticancer activity.

Study on Thiazolidinone Derivatives

In a comparative study involving multiple thiazolidinone derivatives, researchers found that structural modifications could lead to enhanced biological activity. The study highlighted that:

  • Substituents at specific positions on the thiazolidinone ring could significantly improve both antioxidant and anticancer activities.
  • Compounds with halogen substitutions (e.g., chlorine) were particularly effective against various cancer cell lines .

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